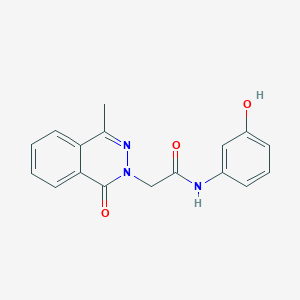

![molecular formula C20H19N5O2 B5520255 1-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5520255.png)

1-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to imidazo[1,2-a]pyridine and benzimidazole often involves multistep reactions. For example, Hamdouchi et al. (1999) described the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, emphasizing the importance of stereospecific synthesis and the use of Horner−Emmons reagents in the process (Hamdouchi et al., 1999). Pessoa-Mahana et al. (2010) reported the synthesis of 4-arylpiperazinyl derivatives linked to a 2-(pyridin-3-yl)-1H-benzimidazole, demonstrating a method for creating structurally complex molecules (Pessoa-Mahana et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds in this class can be intricate, with various substituents affecting the overall conformation and properties. For instance, Pfaffenrot et al. (2012) studied a benzylpiperidinyl-imidazo-pyridine compound, providing insights into the dihedral angles and conformational aspects of such molecules (Pfaffenrot et al., 2012).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine and benzimidazole derivatives can participate in a variety of chemical reactions, often leading to the formation of complex and biologically active molecules. For example, Maiti et al. (2013) reported a multicomponent reaction for synthesizing benzimidazole-imidazo[1,2-a]pyridines, highlighting the versatility of these compounds in organic synthesis (Maiti et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. However, specific studies detailing the physical properties of 1-[1-(Imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one were not found in the current search.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of imidazo[1,2-a]pyridine and benzimidazole derivatives are subjects of ongoing research. These properties are often determined by the presence of functional groups and the overall molecular architecture. Liu et al. (2012) demonstrated the use of thiamine hydrochloride for synthesizing benzo[4,5]imidazo[1,2-a]pyrimidines, illustrating the role of catalysts in modifying chemical properties (Liu et al., 2012).

Aplicaciones Científicas De Investigación

Antiviral Research

1-[1-(Imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one and its related compounds have been explored for their potential as antiviral agents. For instance, a study by Hamdouchi et al. (1999) synthesized a series of imidazo[1,2-a]pyridines structurally related to Enviroxime, demonstrating strong antirhinovirus activity without apparent cellular toxicity (Hamdouchi et al., 1999).

Antiulcer Agents

Research by Starrett et al. (1989) involved the synthesis of new imidazo[1,2-a]pyridines as potential antisecretory and cytoprotective antiulcer agents. While these compounds did not display significant antisecretory activity, they demonstrated good cytoprotective properties (Starrett et al., 1989).

Fluorescence Applications

A study by Gorobets & Abakumov (2002) described the interaction of 3-(benzimidazolyl-2)-2-iminocoumarins with aromatic aldehydes, leading to the formation of compounds that fluoresce effectively in alcohol solutions. This highlights a potential application in fluorescence-based research and technology (Gorobets & Abakumov, 2002).

Corrosion Inhibition

Yadav et al. (2016) explored the inhibitive action of synthesized benzimidazole derivatives, including those structurally related to 1-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one, on corrosion of steel in acidic conditions. These studies are crucial in the field of material science and engineering (Yadav et al., 2016).

Antimalarial Research

Magistrado et al. (2016) reported on MMV007564, a novel antimalarial benzimidazolyl piperidine chemotype, and its resistance mechanism in Plasmodium falciparum. This research provides insights into the development of new antimalarial drugs and resistance mechanisms (Magistrado et al., 2016).

Direcciones Futuras

The imidazo[1,2-a]pyridine moiety found in this compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, it is likely that future research will continue to explore the synthesis and applications of similar compounds in drug development.

Propiedades

IUPAC Name |

3-[1-(imidazo[1,2-a]pyridine-6-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2/c26-19(14-5-6-18-21-9-12-24(18)13-14)23-10-7-15(8-11-23)25-17-4-2-1-3-16(17)22-20(25)27/h1-6,9,12-13,15H,7-8,10-11H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLGLTJHOXWQFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=O)C(=O)C4=CN5C=CN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4S*)-1-{2-amino-6-[(4-fluorophenyl)thio]pyrimidin-4-yl}-4-methylpiperidine-3,4-diol](/img/structure/B5520192.png)

![6-ethyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5520209.png)

![N-(3,5-dimethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5520220.png)

![(4S*)-1-[(3'-methoxybiphenyl-3-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5520234.png)

![2-chloro-4-fluoro-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]benzamide](/img/structure/B5520239.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5520245.png)

![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5520250.png)

![(3S*,4R*)-1-[(8-chloro-2-methyl-4-quinolinyl)carbonyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5520285.png)

![3-(2-furylmethyl)-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5520286.png)

![{3-allyl-1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}methanol](/img/structure/B5520287.png)

![{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5520289.png)